

# nocturnal hypoglycemia risk degludec vs glargine studies

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Insulin Degludec

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## Efficacy Comparison: Nocturnal Hypoglycemia

The table below summarizes key findings from clinical trials and meta-analyses comparing the nocturnal hypoglycemia risk of **insulin degludec** versus insulin glargine U100.

Study Type & Population	Comparative Outcome (Degludec vs. Glargine U100)	Key Metric	Citation
<b>Randomized Controlled Crossover Trial (HypoDeg):</b> T1D patients prone to nocturnal severe hypoglycemia [1]	Superior reduction in nocturnal symptomatic hypoglycemia	28% relative rate reduction at $\leq 3.9$ mmol/L (Level 1); 37% at $\leq 3.0$ mmol/L (Level 2) [1]	[1]
<b>Meta-analysis of Phase 3a Trials:</b> Pooled data from T1DM and T2DM patients [2]	Consistent and significant reduction in nocturnal hypoglycemia	Rate ratios for non-severe nocturnal hypoglycemia: T1DM: 0.83; T2DM (insulin-naïve): 0.64; T2DM (basal-bolus): 0.75 [2]	[2]

Study Type & Population	Comparative Outcome (Degludec vs. Glargine U100)	Key Metric	Citation
Pharmacokinetic/Pharmacodynamic Study: T1D patients at steady-state [3]	Flatter, more stable 24-hour glucose-lowering effect	Half-life: Degludec <b>25.4 hours</b> vs. Glargine <b>12.1 hours</b> . Glucose-lowering effect evenly distributed over 24h for degludec [3].	[3]

## Detailed Experimental Protocols

To support the integrity and reproducibility of research, here are the methodologies from two key studies.

### The HypoDeg Trial (Randomized Controlled Trial) [1] [4]

- **Objective:** To investigate whether **insulin degludec** is superior to insulin glargine U100 in limiting nocturnal hypoglycemia in high-risk T1D patients.
- **Design:** A 2-year, prospective, randomized, open, blinded-endpoint (PROBE), multicentre, crossover trial.
- **Participants:** 149 adults with T1D and at least one episode of nocturnal severe hypoglycemia (requiring third-party assistance) in the preceding 2 years.
- **Intervention:** Patients were randomized 1:1 to basal-bolus therapy with either:
  - **Test Group: Insulin degludec** and insulin aspart.
  - **Control Group:** Insulin glargine U100 and insulin aspart. Each treatment period lasted one year (3-month run-in/cross-over + 9-month maintenance).
- **Endpoint Adjudication:** Nocturnal symptomatic hypoglycemic episodes were **blindly adjudicated**.
- **Analysis:** All endpoints were analyzed by **intention-to-treat (ITT)**.

### Phase 3a Trials Meta-Analysis (Pooled Analysis) [2]

- **Objective:** A comprehensive overview of differences between **insulin degludec** and glargine using patient-level data.

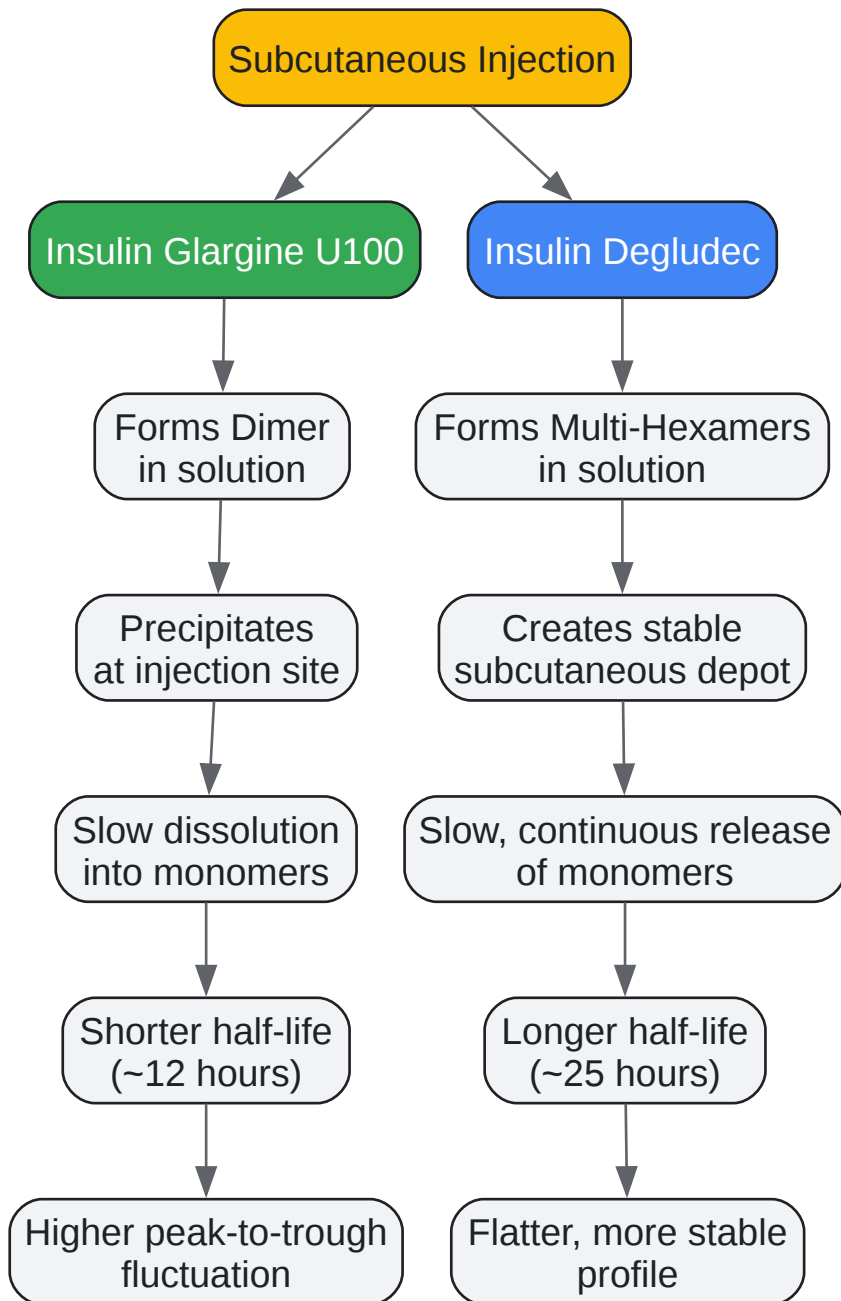
- **Design:** Patient-level meta-analysis of seven randomized, treat-to-target phase 3a trials.
- **Participants:** Patients from three categories: basal-bolus-treated T1DM (T1DMB/B), insulin-naïve T2DM (T2DMinsulin-naïve), and basal-bolus-treated T2DM (T2DMB/B).
- **Statistical Methods:** Regression models were adjusted for baseline characteristics. Hypoglycemia rates were analyzed in mutually exclusive groups (nocturnal, daytime, severe).

## Pharmacological & Structural Basis for Clinical Differences

The distinct clinical profiles of degludec and glargine are rooted in their pharmacological and structural properties.

- **Pharmacokinetic/Pharmacodynamic Profile:** A euglycemic glucose clamp study in T1D patients demonstrated that at steady-state, **insulin degludec** has a **significantly longer half-life (>25 hours)** compared to insulin glargine (12.1 hours). The 24-hour mean glucose infusion rate (GIR) profiles for degludec were flatter and more stable. The glucose-lowering effect of degludec was evenly distributed across the dosing interval, whereas glargine was most effective in the first 12-18 hours [3].
- **Solution Behaviour and Self-Association:** Biophysical characterization reveals fundamental differences:
  - **Insulin Glargine** exists primarily as a **dimer** in its formulation solvent [5].
  - **Insulin Degludec** forms **multi-hexamers** after subcutaneous injection. This creates a subcutaneous depot from which insulin monomers are slowly and continuously released into the bloodstream, contributing to its ultra-long and stable action profile [6] [5]. The strong thermodynamic non-ideality observed in degludec solutions further supports its tendency for self-association [5].

The following diagram illustrates the key structural and pharmacokinetic differences that underpin the clinical performance of these two insulins.



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## Considerations & Safety Surveillance

- **Glycemic Data Collection in Trials:** One head-to-head trial comparing degludec and glargine U300 highlighted the critical importance of safety monitoring. A specific blood glucose meter and electronic diary system (MyGlocioHealth) produced unusual data patterns, leading to a major protocol

amendment to ensure patient safety and data integrity [7]. This underscores the need for rigorous device validation in hypoglycemia trials.

- **Cardiomyocyte Signaling:** An in vitro study comparing the effects on cardiomyocytes found that while **insulin degludec** showed a slower onset of Akt phosphorylation compared to insulin glargine and its metabolite M1, all insulins demonstrated similar efficacy in functional endpoints like glucose uptake and positive inotropic effects under steady-state conditions [8]. The clinical relevance of these findings requires further investigation.

## Conclusion

For researchers and clinicians focusing on hypoglycemia risk mitigation, the body of evidence indicates that **insulin degludec offers a clinically significant advantage over insulin glargine U100 in reducing nocturnal hypoglycemic events**. This benefit is most pronounced in high-risk populations, such as those with T1D and a history of severe hypoglycemia. The superior pharmacokinetic profile of degludec, characterized by an ultra-long half-life and low variability, provides a clear mechanistic explanation for its enhanced safety profile.

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To cite this document: Smolecule. [nocturnal hypoglycemia risk degludec vs glargine studies].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b951481#nocturnal-hypoglycemia-risk-degludec-vs-glargine-studies>]

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